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Compound of Interest
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For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS1097 is a synthetic organic molecule and a selective antagonist for the A3 adenosine
receptor (A3AR), a G protein-coupled receptor implicated in various physiological and
pathological processes. This technical guide provides a comprehensive overview of the
chemical structure, physicochemical properties, and pharmacological characteristics of
MRS1097. Detailed methodologies for key experimental assays are presented, along with a
summary of its biological effects and the signaling pathways it modulates. This document is
intended to serve as a valuable resource for researchers and professionals engaged in drug
discovery and development targeting the A3 adenosine receptor.

Chemical Structure and Physicochemical Properties

MRS1097, chemically known as 3,5-diethyl 2-methyl-6-phenyl-4-[2-phenyl-(E)-vinyl]-1,4-(£)-
dihydropyridine-3,5-dicarboxylate, is a member of the 1,4-dihydropyridine class of compounds.
Its structure is characterized by a central dihydropyridine ring with various substitutions that
contribute to its selective affinity for the A3 adenosine receptor.

Table 1: Physicochemical Properties of MRS1097

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b15571634?utm_src=pdf-interest
https://www.benchchem.com/product/b15571634?utm_src=pdf-body
https://www.benchchem.com/product/b15571634?utm_src=pdf-body
https://www.benchchem.com/product/b15571634?utm_src=pdf-body
https://www.benchchem.com/product/b15571634?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
Molecular Formula C28H29N0O4 Calculated
Molecular Weight 417.19 g/mol [1]
Hydrogen Bond Acceptors 5 [1]
Hydrogen Bond Donors 1 [1]
Rotatable Bonds 9 [1]
Topological Polar Surface Area  64.63 A2 [1]

CCC(=0)OC1=C(C)NC(C)=C(
SMILES [1]
Clclcccecl)C(=0)0OCC

INChl=1S/C28H29NO4/c1-5-
32-27(30)22-16(3)29-
17(4)23(28(31)33-6-2)24(20-

InChi (4)23(28(31) )24( 0]
15-11-8-12-16-20)21-13-9-7-
10-14-21/h7-16,24,29H,5-

6H2,1-4H3

Compound Class Synthetic organic [2]

Synthesis

The synthesis of MRS1097 and related 1,4-dihydropyridine derivatives generally follows the
Hantzsch pyridine synthesis. While a specific step-by-step protocol for MRS1097 is not detailed
in the primary literature, the general approach involves the condensation of an aldehyde, two
equivalents of a 3-ketoester, and ammonia or an ammonia equivalent. For MRS1097, this
would involve the reaction of cinnamaldehyde, ethyl acetoacetate, and an ammonia source.

Below is a generalized workflow for the synthesis of 1,4-dihydropyridine derivatives, based on
the methods described for analogous compounds.
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Generalized Hantzsch synthesis workflow for 1,4-dihydropyridines.

Pharmacological Properties
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MRS1097 is a selective antagonist of the A3 adenosine receptor. Its pharmacological profile
has been primarily characterized through radioligand binding assays.

Table 2: Binding Affinity of MRS1097 at Adenosine Receptors

Selectivity vs.

Receptor Species Ki (nM) e Reference
A3 Human 510 - [3]

Al Human >100,000 200-fold [3]

A2A Rat Not specified -

As an antagonist, MRS1097 competitively binds to the A3 adenosine receptor, thereby blocking
the binding of the endogenous agonist, adenosine, and inhibiting the downstream signaling
cascade. It has been demonstrated to not bind to L-type Ca2+ channels, indicating its
selectivity over this common target for dihydropyridine compounds.[3]

Signaling Pathways

The A3 adenosine receptor, the target of MRS1097, is a G protein-coupled receptor (GPCR)
that primarily couples to the inhibitory G protein, Gai. Activation of the A3 receptor by an
agonist typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in
intracellular cyclic adenosine monophosphate (CAMP) levels. The A3 receptor can also couple
to Gqg proteins, leading to the activation of phospholipase C (PLC), which in turn catalyzes the
hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and
diacylglycerol (DAG). These second messengers are involved in the mobilization of intracellular
calcium and the activation of protein kinase C (PKC), respectively.

By acting as an antagonist, MRS1097 blocks these signaling events initiated by A3 receptor
activation.
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A3 adenosine receptor signaling pathway and the inhibitory action of MRS1097.

Experimental Protocols

The following are generalized protocols for key assays used in the characterization of
MRS1097 and other A3 adenosine receptor ligands.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from the A3 adenosine
receptor by MRS1097.

Materials:

o Cell membranes expressing the human A3 adenosine receptor (e.g., from transfected HEK-
293 or CHO cells).

» Radioligand: [12°I]]JAB-MECA (N®-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide).
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Assay buffer: 50 mM Tris-HCI, 10 mM MgClz, 1 mM EDTA, pH 7.4.

Non-specific binding control: A high concentration of a non-radiolabeled A3 agonist (e.g., 10
UM NECA).

MRS1097 at various concentrations.
Glass fiber filters (e.g., Whatman GF/C).

Scintillation counter.

Procedure:

Prepare a suspension of cell membranes in the assay buffer.
In a 96-well plate, add the membrane suspension to each well.
Add increasing concentrations of MRS1097 to the appropriate wells.

For determining non-specific binding, add the non-specific binding control to designated
wells.

Add the radioligand ([*2°I]JAB-MECA) to all wells at a concentration near its Kd.

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow
binding to reach equilibrium.

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
Measure the radioactivity on the filters using a scintillation counter.

Analyze the data using non-linear regression to determine the 1C50 value of MRS1097,
which can then be converted to a Ki value using the Cheng-Prusoff equation.

[*°S]GTPYS Binding Assay
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This functional assay measures the activation of G proteins coupled to a receptor. As an
antagonist, MRS1097 would be expected to inhibit agonist-stimulated [3>*S]GTPyS binding.

Objective: To determine the ability of MRS1097 to antagonize agonist-induced G protein

activation at the A3 adenosine receptor.

Materials:

Cell membranes expressing the A3 adenosine receptor.

[35S]GTPYS.

A3 receptor agonist (e.g., NECA or IB-MECA).

MRS1097 at various concentrations.

Assay buffer: 50 mM Tris-HCI, 5 mM MgClz, 100 mM NaCl, 1 mM EDTA, pH 7.4.
GDP.

Non-specific binding control: A high concentration of unlabeled GTPyS.

Procedure:

Pre-incubate the cell membranes with GDP to ensure G proteins are in their inactive state.

In a 96-well plate, add the membrane suspension, the A3 receptor agonist at a fixed
concentration (e.g., its EC80), and increasing concentrations of MRS1097.

Initiate the reaction by adding [*>*S]GTPyS.

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
Terminate the reaction by rapid filtration through glass fiber filters.
Wash the filters with ice-cold buffer.

Measure the radioactivity on the filters using a scintillation counter.
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e Analyze the data to determine the IC50 of MRS1097 for the inhibition of agonist-stimulated

[3>S]GTPYS binding.

Adenylyl Cyclase Activity Assay

This functional assay measures the production of CAMP. As an antagonist of the Gi-coupled A3

receptor, MRS1097 would be expected to reverse the agonist-induced inhibition of adenylyl

cyclase.

Objective: To determine the ability of MRS1097 to block the A3 receptor-mediated inhibition of
adenylyl cyclase.

Materials:

Whole cells or cell membranes expressing the A3 adenosine receptor.
Adenylyl cyclase activator (e.g., forskolin).

A3 receptor agonist (e.g., NECA or IB-MECA).

MRS1097 at various concentrations.

ATP.

CAMP detection kit (e.g., ELISA or HTRF-based).

Procedure:

Pre-treat the cells or membranes with MRS1097 at various concentrations.
Stimulate adenylyl cyclase with forskolin.

Add the A3 receptor agonist to induce inhibition of adenylyl cyclase.
Incubate for a defined period to allow for cAMP production.

Lyse the cells (if using whole cells) and measure the intracellular cAMP concentration using
a suitable detection Kkit.
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e Analyze the data to determine the ability of MRS1097 to reverse the agonist-induced
decrease in CAMP levels.

Conclusion

MRS1097 is a valuable pharmacological tool for studying the role of the A3 adenosine receptor.
Its selectivity as an antagonist makes it a useful probe for elucidating the physiological and
pathological functions of this receptor. The information and protocols provided in this guide
offer a comprehensive resource for researchers working with MRS1097 and in the broader field
of adenosine receptor pharmacology. Further characterization of its functional activity and in
vivo effects will continue to enhance our understanding of its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b15571634?utm_src=pdf-body
https://www.benchchem.com/product/b15571634?utm_src=pdf-body
https://www.benchchem.com/product/b15571634?utm_src=pdf-body
https://www.benchchem.com/product/b15571634?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3413728/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3413728/
https://resources.revvity.com/pdfs/gde-htrf-gtp-binding-assay-gi-ago.pdf
https://pubmed.ncbi.nlm.nih.gov/19639281/
https://pubmed.ncbi.nlm.nih.gov/19639281/
https://www.benchchem.com/product/b15571634#chemical-structure-and-properties-of-mrs1097
https://www.benchchem.com/product/b15571634#chemical-structure-and-properties-of-mrs1097
https://www.benchchem.com/product/b15571634#chemical-structure-and-properties-of-mrs1097
https://www.benchchem.com/product/b15571634#chemical-structure-and-properties-of-mrs1097
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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